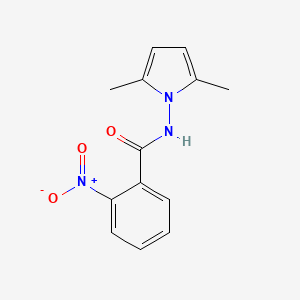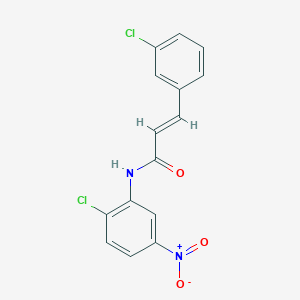![molecular formula C18H23N3O3S B5701786 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, also known as MPB, is a sulfonamide-based compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes in the body, making it a valuable tool for studying biochemical and physiological processes. In
Scientific Research Applications
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which can help to inhibit tumor growth and metastasis.
In addition to its use in cancer research, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has also been used in studies of other physiological processes, such as inflammation, angiogenesis, and neuroprotection. It has been shown to have anti-inflammatory effects, and to inhibit the activity of certain enzymes involved in angiogenesis. 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide involves the inhibition of certain enzymes in the body, particularly carbonic anhydrase IX. This enzyme is involved in the regulation of pH in the tumor microenvironment, and its overexpression is associated with increased tumor growth and metastasis. By inhibiting this enzyme, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide can decrease the acidity of the tumor microenvironment, making it less hospitable for tumor growth and metastasis.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, particularly in the context of cancer research. It has been shown to inhibit the activity of carbonic anhydrase IX, leading to decreased acidity in the tumor microenvironment. This can help to inhibit tumor growth and metastasis.
In addition to its effects on carbonic anhydrase IX, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide has also been shown to have anti-inflammatory effects, and to inhibit the activity of certain enzymes involved in angiogenesis. It has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is its ability to inhibit the activity of certain enzymes in the body, making it a valuable tool for studying biochemical and physiological processes. It has been widely used in cancer research, as well as in studies of inflammation, angiogenesis, and neuroprotection.
However, there are also limitations to the use of 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. Additionally, its effects in vivo can be complex and difficult to interpret, making it challenging to draw definitive conclusions about its mechanisms of action.
Future Directions
There are many potential future directions for research on 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. One area of interest is in the development of new cancer therapies based on its ability to inhibit carbonic anhydrase IX. Researchers are also exploring its potential for the treatment of other diseases, such as Alzheimer's disease.
Another area of interest is in the development of new methods for delivering 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide to specific tissues or cells. This could help to increase its effectiveness and reduce its toxicity.
Overall, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a valuable tool for studying biochemical and physiological processes, particularly in the context of cancer research. Its ability to inhibit the activity of certain enzymes in the body has led to many important discoveries, and it is likely to continue to be an important area of research in the future.
Synthesis Methods
The synthesis of 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide involves several steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)aniline to form an intermediate product. This intermediate is then reacted with ammonium hydroxide to produce the final product, 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide. The synthesis method has been well-established and has been used in many laboratories around the world.
properties
IUPAC Name |
4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-20-11-13-21(14-12-20)16-5-3-15(4-6-16)19-25(22,23)18-9-7-17(24-2)8-10-18/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYBXSUVXYIQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)

![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)


![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)
